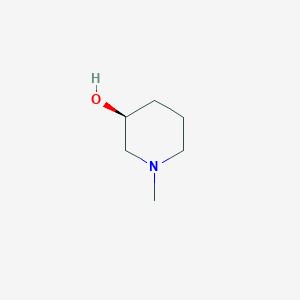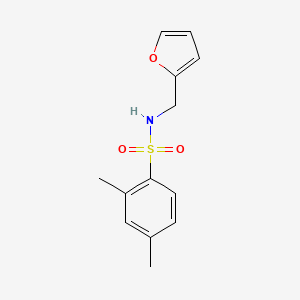![molecular formula C23H19FN4O3 B2970920 7-(4-fluorophenyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899947-88-7](/img/structure/B2970920.png)
7-(4-fluorophenyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-fluorophenyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H19FN4O3 and its molecular weight is 418.428. The purity is usually 95%.
BenchChem offers high-quality 7-(4-fluorophenyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-fluorophenyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neuroprotective Research
This compound may have potential applications in the development of neuroprotective agents. Neuroprotection aims to preserve neuronal function and structure, which is crucial in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injuries. The structural complexity of the compound, particularly the presence of the oxazolopurine moiety, could be explored for its ability to interact with neural receptors or enzymes, potentially leading to the development of novel treatments for neurological conditions .
Anti-neuroinflammatory Agents
Inflammation of neural tissue is a common pathological feature of various neurological diseases. The compound’s pharmacological profile could be investigated for its efficacy in reducing neuroinflammation. By modulating the inflammatory pathways within the central nervous system, it could serve as a lead compound for the synthesis of drugs aimed at conditions like multiple sclerosis, Alzheimer’s disease, and others .
Antiviral Research
The fluorophenyl group within the compound’s structure suggests that it might bind to viral proteins, potentially inhibiting their function. This application could be particularly relevant in the design of antiviral drugs, where the compound could be used to study its efficacy against viruses like influenza by disrupting key viral mechanisms .
Oncology Research
Compounds with similar structures have been shown to possess antitumor activities. The unique combination of functional groups in this compound could be synthesized and tested for its cytotoxic effects on various cancer cell lines. It could provide insights into new pathways for cancer treatment, especially if it shows selectivity towards malignant cells .
Pharmacokinetic Studies
The compound’s distinctive structure could be used to study its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding its pharmacokinetic profile can help in the design of drugs with better efficacy and reduced side effects. It could also serve as a model compound for studying the impact of fluorinated groups on drug behavior .
Chemical Synthesis and Catalysis
In the field of chemistry, this compound could be used to explore novel synthetic pathways or as a catalyst in specific reactions. Its structure could provide a framework for the development of new catalytic processes, potentially leading to more efficient and selective chemical transformations .
特性
IUPAC Name |
7-(4-fluorophenyl)-4-methyl-2-(3-phenylpropyl)purino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O3/c1-26-20-19(21(29)27(23(26)30)13-5-8-15-6-3-2-4-7-15)28-14-18(31-22(28)25-20)16-9-11-17(24)12-10-16/h2-4,6-7,9-12,14H,5,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXVWLAPSKCGRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCCC3=CC=CC=C3)N4C=C(OC4=N2)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-fluorophenyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate](/img/structure/B2970839.png)



![N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2970848.png)
![5-isopropyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2970849.png)
![2-methyl-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2970851.png)

![N-(3-Methylcyclobutyl)-N-[(3-methylthiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2970856.png)
![2-(4-fluorophenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2970857.png)

![N~6~-benzyl-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2970859.png)
